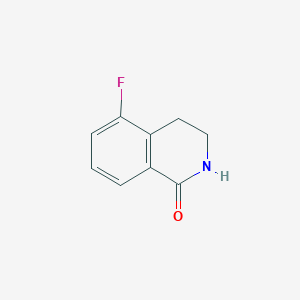

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Descripción general

Descripción

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (5F-DHIQ) is a compound belonging to the isoquinoline family, notable for its diverse biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential applications in agriculture and medicine.

Molecular Formula : C9H8FN

Structure : The compound features a bicyclic structure with a fluorine atom at the 5-position and a ketone functional group at the 1-position. This unique configuration contributes to its distinctive chemical reactivity and biological properties.

Antifungal Properties

Research indicates that derivatives of 5F-DHIQ exhibit significant antifungal activity, particularly against phytopathogens. A key study demonstrated the efficacy of these compounds against Pythium recalcitrans, a notorious plant pathogen. The most potent derivative, designated as I23, showed an EC50 value of 14 μM , outperforming the commercial fungicide hymexazol (37.7 μM) in vitro. Additionally, I23 demonstrated in vivo preventive efficacy of 75.4% at a dose of 2.0 mg/pot , which increased to 96.5% at 5.0 mg/pot .

| Compound | EC50 (μM) | In Vivo Preventive Efficacy (%) at 2 mg/pot | In Vivo Preventive Efficacy (%) at 5 mg/pot |

|---|---|---|---|

| I23 | 14 | 75.4 | 96.5 |

| Hymexazol | 37.7 | 63.9 | - |

The mode of action for I23 involves disrupting the biological membrane systems of pathogens like Pythium recalcitrans. Physiological and biochemical analyses suggest that this disruption is crucial for its antifungal efficacy. Furthermore, three-dimensional quantitative structure–activity relationship (3D-QSAR) studies have identified essential structural requirements for activity, emphasizing the significance of the C4-carboxyl group .

Neuropharmacological Potential

Beyond its antifungal properties, 5F-DHIQ derivatives have been investigated for their interaction with sigma receptors, which play a role in various neurological disorders. Some studies suggest that these compounds may have potential therapeutic roles in neuropharmacology due to their ability to modulate receptor activity .

Case Studies and Research Findings

- Antioomycete Activity : A comprehensive study synthesized 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one using the Castagnoli–Cushman reaction to evaluate their antioomycete activity against multiple phytopathogens. The findings highlighted the superior activity of certain derivatives against Pythium recalcitrans compared to other tested pathogens .

- WDR5 Inhibitors : Another research effort focused on optimizing WDR5 inhibitors containing a dihydroisoquinolinone core unit. These inhibitors demonstrated enhanced anti-proliferative activity in WDR5-sensitive cell lines, indicating that modifications to the dihydroisoquinolinone structure can yield compounds with significant therapeutic potential .

Propiedades

IUPAC Name |

5-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGXLZYBHQFPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593268 | |

| Record name | 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230301-83-4 | |

| Record name | 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.